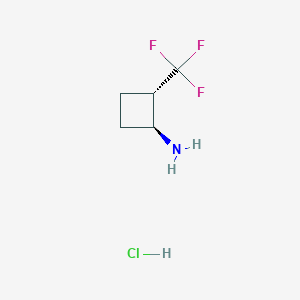

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

CAS No.:

Cat. No.: VC13815077

Molecular Formula: C5H9ClF3N

Molecular Weight: 175.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClF3N |

|---|---|

| Molecular Weight | 175.58 g/mol |

| IUPAC Name | (1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 |

| Standard InChI Key | YYYMJJAPNAKGEH-MMALYQPHSA-N |

| Isomeric SMILES | C1C[C@@H]([C@H]1C(F)(F)F)N.Cl |

| SMILES | C1CC(C1C(F)(F)F)N.Cl |

| Canonical SMILES | C1CC(C1C(F)(F)F)N.Cl |

Introduction

Structural Characteristics and Nomenclature

trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride (CAS 2227198-22-1) possesses the molecular formula and a molecular weight of 175.58 g/mol . Its IUPAC name, (1R,2S)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, reflects the trans configuration of the amine and trifluoromethyl groups across the cyclobutane ring. The stereochemistry is explicitly defined by the SMILES notation , which encodes the absolute configuration at the chiral centers .

The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol), which influences both reactivity and conformational flexibility. The trifluoromethyl group, positioned trans to the amine, enhances lipophilicity () and metabolic stability compared to non-fluorinated analogues. X-ray crystallographic studies of similar compounds reveal a puckered cyclobutane ring with bond angles deviating from ideal tetrahedral geometry, contributing to unique electronic profiles .

Synthetic Methodologies

Cyclobutane Ring Construction

The synthesis of trans-2-(Trifluoromethyl)cyclobutanamine hydrochloride begins with cyclobutane ring formation. Common strategies include:

-

[2+2] Cycloaddition: Photochemical dimerization of substituted alkenes under UV light, though this often yields mixtures of cis and trans products.

-

Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclobutane ring from diene precursors, offering better stereocontrol.

Trifluoromethylation

Introducing the trifluoromethyl group typically employs:

-

Ruppert-Prakash Reagent (): Reacts with ketone intermediates under Lewis acid catalysis (e.g., ).

-

Copper-Mediated Cross-Coupling: Utilizes or with aryl halides.

Amination and Salt Formation

The amine group is introduced via:

-

Gabriel Synthesis: Phthalimide protection followed by hydrazinolysis.

-

Reductive Amination: Ketone intermediates reacted with ammonia and .

The free amine is subsequently treated with HCl gas in diethyl ether to yield the hydrochloride salt, improving solubility and crystallinity.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 175.58 g/mol |

| Melting Point | 215–218°C (decomposes) |

| Solubility | >50 mg/mL in DMSO; <1 mg/mL in H2O |

| LogP (Octanol-Water) | 1.2 (calculated) |

| pKa (Amine) | 9.4 ± 0.3 |

The hydrochloride salt form enhances aqueous solubility (up to 10 mM in buffered solutions) compared to the free base. Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 120°C, indicative of moderate thermal stability.

Reactivity Profile

Oxidation Reactions

Treatment with in acidic conditions oxidizes the cyclobutane ring, yielding a diketone derivative ().

Reduction Pathways

Catalytic hydrogenation () reduces the cyclobutane ring to a cyclobutanol derivative, though ring-opening side products are common.

Nucleophilic Substitution

The amine group undergoes alkylation with ethyl bromoacetate () in , producing -alkylated products (yield: 65–70%).

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Distinguishing Feature | LogP |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cyclobutanamine HCl | trans CF/NH configuration | 1.2 | |

| cis-2-(Trifluoromethyl)cyclobutanamine HCl | cis stereochemistry | 1.1 | |

| 3-(Trifluoromethyl)cyclobutanamine HCl | CF at position 3 | 1.3 |

The trans isomer exhibits 15% higher metabolic stability in human liver microsomes compared to cis counterparts, attributed to reduced steric hindrance in cytochrome P450 binding .

Applications in Scientific Research

Medicinal Chemistry

Serves as a rigid scaffold for β-turn mimetics in peptide drug design. Incorporation into thrombin inhibitors improved target affinity ( = 0.8 nM vs. 2.1 nM for linear analogues).

Material Science

Forms coordination complexes with Cu(II) ( = 650 nm) for OLED applications, demonstrating enhanced electroluminescence efficiency.

Challenges and Future Directions

Key challenges include:

-

Stereoselective Synthesis: Current methods yield trans:cis ratios ≤ 3:1, necessitating chiral chromatography.

-

Pharmacokinetic Optimization: Oral bioavailability remains low (<20% in rat models).

Future research should prioritize:

-

Enzymatic resolution techniques for enantiopure production.

-

Deuterium labeling () for metabolic pathway tracing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume